1-Piperidinepropanenitrile

Description

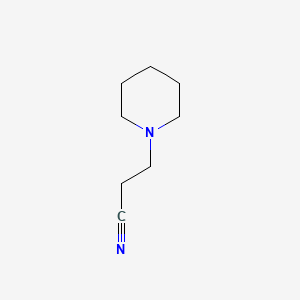

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-1-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZICFVIUVMCCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062843 | |

| Record name | 1-Piperidinepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3088-41-3 | |

| Record name | 1-Piperidinepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3088-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinepropanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003088413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinepropanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperidinepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-piperidinopropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Piperidinepropanenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B5B8RPT7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Piperidinepropanenitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperidinepropanenitrile, also known as 3-(1-Piperidinyl)propanenitrile, is a versatile bifunctional molecule that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its structure incorporates a saturated six-membered nitrogen heterocycle (piperidine) and a nitrile functional group, offering two distinct points for chemical modification. This unique combination makes it a valuable building block for the synthesis of a wide array of more complex molecules, particularly in the development of novel pharmaceutical agents. The piperidine moiety is a common scaffold in many FDA-approved drugs, valued for its ability to impart desirable pharmacokinetic properties, while the nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-Piperidinepropanenitrile, with a particular focus on its relevance to drug discovery and development.

Core Chemical and Physical Properties

CAS Number: 3088-41-3

Molecular Formula: C₈H₁₄N₂

Molecular Weight: 138.21 g/mol

1-Piperidinepropanenitrile is typically a colorless oil or powder under standard conditions. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Melting Point | -6.8 °C | ChemicalBook |

| Boiling Point | 110-111 °C at 16 mmHg | ChemicalBook |

| Density | 0.933 g/mL at 25 °C | ChemicalBook |

| Refractive Index | n20/D 1.47 | ChemicalBook |

| Flash Point | 103 °C (217.4 °F) - closed cup | Sigma-Aldrich[3] |

| Form | Powder or colorless oil | Sigma-Aldrich[3] |

| InChI | 1S/C8H14N2/c9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H2 | Sigma-Aldrich[3] |

| InChI Key | YZICFVIUVMCCOC-UHFFFAOYSA-N | Sigma-Aldrich[3] |

| SMILES | N#CCCN1CCCCC1 | Sigma-Aldrich[3] |

Synthesis of 1-Piperidinepropanenitrile

The most common and efficient method for the synthesis of 1-Piperidinepropanenitrile is the Michael addition of piperidine to acrylonitrile. This reaction is a classic example of a conjugate addition, where the nucleophilic piperidine attacks the β-carbon of the electron-deficient alkene in acrylonitrile.

Reaction Mechanism: Michael Addition

The reaction is typically base-catalyzed, with piperidine itself often acting as the base to deprotonate another molecule of piperidine, increasing its nucleophilicity. The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic β-carbon of acrylonitrile.

-

Intermediate Formation: This attack forms a resonance-stabilized carbanion intermediate.

-

Protonation: The intermediate is then protonated by a proton source in the reaction mixture (e.g., another molecule of piperidine or a protic solvent) to yield the final product, 1-Piperidinepropanenitrile.

Caption: Michael addition of piperidine to acrylonitrile.

Experimental Protocol: Synthesis of 1-Piperidinepropanenitrile

While specific industrial-scale protocols are proprietary, a general laboratory-scale synthesis can be adapted from known procedures for Michael additions.

Materials:

-

Piperidine

-

Acrylonitrile

-

A suitable solvent (e.g., ethanol, methanol, or no solvent)

-

Optional: A base catalyst (e.g., sodium hydroxide, potassium carbonate) if piperidine's basicity is insufficient.

Procedure:

-

In a well-ventilated fume hood, a reaction flask is charged with piperidine.

-

Acrylonitrile is added dropwise to the stirred piperidine. The reaction is often exothermic, so cooling may be necessary to maintain a controlled temperature.

-

The reaction mixture is stirred at room temperature or with gentle heating for a period of time, typically several hours, until the reaction is complete (monitored by techniques such as TLC or GC).

-

After the reaction is complete, the excess reactants and solvent (if used) are removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation, to yield pure 1-Piperidinepropanenitrile.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 1-Piperidinepropanenitrile is dictated by its two primary functional groups: the tertiary amine of the piperidine ring and the nitrile group.

Reactions of the Piperidine Moiety

The piperidine nitrogen is a tertiary amine and can undergo reactions typical of this functional group. For example, it can be quaternized by reaction with alkyl halides to form quaternary ammonium salts.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, making 1-Piperidinepropanenitrile a valuable synthetic intermediate.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 3-(1-piperidinyl)propanoic acid or its corresponding amide.

-

Reduction: The nitrile group can be reduced to a primary amine, 3-(1-piperidinyl)propan-1-amine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is particularly useful in drug discovery for introducing a primary amine for further functionalization.

Caption: Key reactions of the nitrile group.

Applications in Drug Discovery and Development

The piperidine scaffold is a highly privileged structure in medicinal chemistry, appearing in a vast number of approved drugs.[1] 1-Piperidinepropanenitrile serves as a key building block for introducing this valuable moiety into drug candidates. Its bifunctional nature allows for its incorporation into larger molecules through reactions at either the piperidine nitrogen or the propanenitrile tail.

While direct examples of blockbuster drugs synthesized from 1-piperidinepropanenitrile are not readily found in public literature, its derivatives and analogous structures are integral to the synthesis of various pharmaceutical compounds. For instance, more complex piperidine-propanenitrile derivatives are key intermediates in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis.[4] The general synthetic strategies involving this class of compounds highlight their importance as versatile intermediates.

The ability to readily convert the nitrile group to a primary amine or a carboxylic acid allows for the facile connection of the piperidine-propyl linker to other pharmacophoric groups via amide bond formation, one of the most common linkages in drug molecules.

Spectroscopic Characterization

A comprehensive understanding of the spectroscopic data for 1-Piperidinepropanenitrile is essential for its identification and quality control.

-

Infrared (IR) Spectroscopy: The IR spectrum of 1-Piperidinepropanenitrile will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2240-2260 cm⁻¹. The spectrum will also show C-H stretching vibrations for the aliphatic piperidine and propyl groups just below 3000 cm⁻¹, and C-N stretching vibrations for the tertiary amine.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (138.21 g/mol ). Fragmentation patterns will likely involve cleavage of the piperidine ring and the propyl chain.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the piperidine ring and the two methylene groups of the propanenitrile chain. The protons on the piperidine ring will appear as multiplets in the aliphatic region. The two methylene groups of the propyl chain will appear as distinct triplets due to coupling with each other.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the nitrile carbon in the downfield region (typically around 115-125 ppm). It will also display distinct signals for the carbons of the piperidine ring and the two methylene carbons of the propyl chain in the aliphatic region.

-

Safety and Handling

1-Piperidinepropanenitrile is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Store in a well-ventilated place. Keep container tightly closed.[5]

-

It is a combustible solid and should be kept away from ignition sources.[3]

-

Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-Piperidinepropanenitrile is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis via the Michael addition of piperidine to acrylonitrile, combined with the dual reactivity of the piperidine and nitrile functional groups, makes it an attractive building block for the construction of complex molecular architectures. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the properties, synthesis, and reactivity of this compound is crucial for leveraging its potential in the design and development of next-generation therapeutics. As the demand for novel drug candidates with improved efficacy and pharmacokinetic profiles continues to grow, the utility of well-designed building blocks like 1-Piperidinepropanenitrile is poised to become even more significant.

References

-

National Institute of Standards and Technology. (n.d.). 1-Piperidinepropanenitrile. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Piperidinocarbonitrile. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

- Google Patents. (2016). US20160122354A1 - Process for the preparation of (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amino)-ß-oxo-1-piperidinepropanenitrile and its salts.

- Abdel-Wahab, B. F., et al. (2025).

-

ResearchGate. (2025). (PDF) Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Retrieved January 12, 2026, from [Link]

-

Shandong WorldSun Biological Technology Co., Ltd. (n.d.). 1-Piperidinepropanenitrile CAS#1640971-60-3. Retrieved January 12, 2026, from [Link]

Sources

- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-(1-Piperidinyl)propanenitrile AldrichCPR 3088-41-3 [sigmaaldrich.com]

- 4. worldsunchem.com [worldsunchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Structural Elucidation and Characterization of 1-Piperidinepropanenitrile

Introduction

1-Piperidinepropanenitrile, a saturated heterocyclic compound, serves as a significant structural motif in medicinal chemistry and drug development. Its unique combination of a tertiary amine within a piperidine ring and a nitrile functional group imparts specific physicochemical properties that are leveraged in the synthesis of various active pharmaceutical ingredients (APIs). A thorough and precise structural elucidation and characterization of this molecule are paramount to ensure its identity, purity, and suitability for its intended application. This guide provides a comprehensive overview of the analytical methodologies employed to fully characterize 1-piperidinepropanenitrile, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system of protocols.

Molecular Identity and Physicochemical Properties

1-Piperidinepropanenitrile is a clear, colorless liquid under standard conditions. A foundational aspect of its characterization is the confirmation of its basic molecular properties, which serve as the initial checkpoint for sample identity.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂ | |

| Molecular Weight | 138.21 g/mol | |

| CAS Number | 3088-41-3 | |

| IUPAC Name | 3-(Piperidin-1-yl)propanenitrile | |

| Synonyms | 1-Piperidinepropionitrile, β-Piperidinopropionitrile | |

| Boiling Point | 551.0 ± 50.0 °C (Predicted) | [1] |

| Density | 1.249 ± 0.06 g/cm³ (Predicted) | [1] |

The predicted nature of some physicochemical properties underscores the importance of experimental verification as a core component of a comprehensive characterization workflow.[2]

Spectroscopic Structural Elucidation

Spectroscopic techniques provide the most definitive evidence for the molecular structure of 1-piperidinepropanenitrile. Each method offers a unique and complementary piece of the structural puzzle.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of 1-piperidinepropanenitrile is characterized by specific absorption bands that confirm the presence of the nitrile and piperidine moieties.

The C≡N stretching vibration of nitriles gives rise to a sharp, intense absorption band in the region of 2200-2300 cm⁻¹.[3] This band is a highly diagnostic feature for the presence of the nitrile group. The spectrum will also exhibit characteristic C-H stretching vibrations for the methylene groups of the piperidine ring and the ethyl chain, typically in the 2800-3000 cm⁻¹ region. C-N stretching vibrations associated with the tertiary amine of the piperidine ring are expected in the fingerprint region (1000-1300 cm⁻¹).

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Collection: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop of 1-piperidinepropanenitrile directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform baseline correction and peak picking to identify the key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of 1-piperidinepropanenitrile provides information on the number of different types of protons and their neighboring environments. Based on the structure, we expect to see distinct signals for the protons on the piperidine ring and the propanenitrile chain.

-

Piperidine Protons: The protons on the carbons adjacent to the nitrogen (α-protons) will be deshielded and appear further downfield compared to the other ring protons. The protons at the β and γ positions will have distinct chemical shifts.

-

Propanenitrile Protons: The methylene group adjacent to the nitrile (α to CN) and the methylene group adjacent to the piperidine nitrogen will each give rise to a distinct signal, likely a triplet for each due to coupling with the adjacent methylene group.

Typical ¹H NMR Chemical Shift Ranges: [4][5][6][7][8]

-

Piperidine α-CH₂: ~2.3-2.8 ppm

-

Piperidine β,γ-CH₂: ~1.4-1.7 ppm

-

-N-CH₂-CH₂-CN: ~2.5-2.8 ppm (adjacent to N)

-

-N-CH₂-CH₂-CN: ~2.3-2.6 ppm (adjacent to CN)

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

-

Nitrile Carbon: The carbon of the nitrile group (C≡N) will appear in a characteristic downfield region.

-

Piperidine Carbons: The carbons of the piperidine ring will show distinct signals, with the α-carbons being the most downfield due to the influence of the nitrogen atom.

-

Propanenitrile Carbons: The two methylene carbons of the propanenitrile chain will also have distinct chemical shifts.

Typical ¹³C NMR Chemical Shift Ranges: [9][10][11][12][13][14]

-

-C≡N: ~115-125 ppm

-

Piperidine α-C: ~54-58 ppm

-

Piperidine β-C: ~25-28 ppm

-

Piperidine γ-C: ~23-26 ppm

-

-N-CH₂-CH₂-CN: ~52-56 ppm (adjacent to N)

-

-N-CH₂-CH₂-CN: ~15-20 ppm (adjacent to CN)

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-piperidinepropanenitrile in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of ~15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. A longer acquisition time and more scans may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For 1-piperidinepropanenitrile, electron ionization (EI) is a common technique that will induce characteristic fragmentation.

The molecular ion peak ([M]⁺) at m/z 138 will confirm the molecular weight. A key fragmentation pathway for piperidine derivatives is the α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[15][16] This results in the formation of a stable iminium ion. The loss of the propanenitrile side chain or parts of it can lead to characteristic fragment ions.

Expected Fragmentation Pattern:

-

m/z 138: Molecular ion ([C₈H₁₄N₂]⁺)

-

m/z 137: Loss of a hydrogen radical ([M-H]⁺)

-

m/z 98: Loss of the nitrile group and a hydrogen atom

-

m/z 84: Formation of the piperidine radical cation after cleavage of the propanenitrile chain.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Purity Assessment

Ensuring the purity of 1-piperidinepropanenitrile is critical for its use in research and development. Chromatographic techniques are the primary methods for assessing purity and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture.[17] For a tertiary amine like 1-piperidinepropanenitrile, which lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) or the use of a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is necessary.[18][19] A reversed-phase C18 column is a common starting point for method development.

Experimental Protocol: HPLC Purity Analysis

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid to improve peak shape for the amine.

-

Standard and Sample Preparation: Prepare a standard solution of 1-piperidinepropanenitrile of known concentration in the mobile phase. Prepare the sample for analysis at a similar concentration.

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient to elute the main peak and any potential impurities.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 210 nm or MS detection.

-

Injection Volume: 10 µL

-

-

Analysis: Inject the standard and sample solutions and record the chromatograms.

-

Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Molecular Structure of 1-Piperidinepropanenitrile

Caption: Molecular structure of 1-piperidinepropanenitrile.

Workflow for Structural Elucidation

Caption: A typical workflow for the comprehensive structural elucidation and characterization of 1-piperidinepropanenitrile.

Mass Spectrometry Fragmentation Pathway

Caption: Proposed major fragmentation pathways for 1-piperidinepropanenitrile in electron ionization mass spectrometry.

Conclusion

The structural elucidation and characterization of 1-piperidinepropanenitrile require a multi-faceted analytical approach. By systematically applying a combination of spectroscopic and chromatographic techniques, a complete and unambiguous profile of the molecule can be established. This in-depth guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to confidently verify the identity, structure, and purity of 1-piperidinepropanenitrile, ensuring the integrity of their research and development endeavors.

References

-

Chemistry LibreTexts. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chromatography Forum. (2007, March 14). Derivatization for aminoacids with a tertiary amine group. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(5), 1647–1650. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). 1-Piperidinepropanenitrile. In NIST Chemistry WebBook. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

-

Shandong WorldSun Biological Technology Co., Ltd. (n.d.). 1-Piperidinepropanenitrile CAS#1640971-60-3. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-Piperidinepropanenitrile. In CompTox Chemicals Dashboard. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Yonemoto, T. (1973). Substituent effects on the carbon-13 chemical shifts in nitriles. Journal of Magnetic Resonance (1969), 12(2), 93-101. [Link]

-

de Melo, N. I., Dias, H. J., Crotti, A. E. M., & de Souza, G. E. P. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 756-763. [Link]

-

Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

-

Khetmalis, Y. M., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27485. [Link]

-

Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.). Retrieved from [Link]

-

Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

-

The α-substituent effect of alkyl groups in the 13C NMR and IR data of some aliphatic nitriles. (2025, August 7). Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Chromatographic Determination of Amines in Food Samples. (n.d.). Helda - University of Helsinki. Retrieved from [Link]

-

Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. (n.d.). PMC - NIH. Retrieved from [Link]

-

Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. (n.d.). ACS Publications. Retrieved from [Link]

-

Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. worldsunchem.com [worldsunchem.com]

- 2. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituent effects on the carbon-13 chemical shifts in nitriles | Semantic Scholar [semanticscholar.org]

- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. compoundchem.com [compoundchem.com]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. 1-Piperidinepropanenitrile [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

- 19. Derivatization for aminoacids with a tertiary amine group - Chromatography Forum [chromforum.org]

An In-depth Technical Guide to the Synthesis of 1-Piperidinepropanenitrile and its Derivatives

Introduction

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Their prevalence in drug discovery is attributed to their ability to confer desirable pharmacokinetic properties and to serve as versatile building blocks for complex molecular architectures.[1][2] Among the vast landscape of piperidine-containing compounds, 1-piperidinepropanenitrile and its derivatives represent a critical class of intermediates and active pharmaceutical ingredients (APIs). These compounds are integral to the synthesis of a wide range of therapeutic agents, including immunosuppressants like Tofacitinib.[3][4]

This technical guide provides a comprehensive overview of the synthesis of 1-piperidinepropanenitrile and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering in-depth analysis of synthetic methodologies, mechanistic insights, and practical, field-proven protocols. The content is structured to deliver not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Core Synthesis of 1-Piperidinepropanenitrile: The Cyanoethylation of Piperidine

The most direct and widely employed method for the synthesis of 1-piperidinepropanenitrile is the cyanoethylation of piperidine.[5][6] This reaction is a classic example of a Michael-type addition, where the nucleophilic piperidine attacks the electron-deficient β-carbon of acrylonitrile.[5][6]

Mechanistic Considerations

The cyanoethylation reaction is characterized by the addition of a compound containing a labile hydrogen atom to acrylonitrile.[5] In the case of piperidine, the secondary amine's lone pair of electrons initiates the nucleophilic attack on the β-carbon of acrylonitrile. The nitrile group of acrylonitrile is a powerful electron-withdrawing group, which polarizes the molecule and makes the β-carbon electrophilic.[7]

The reaction can proceed with or without a catalyst, although the use of a catalyst is often preferred to enhance reaction rates and yields.[7] For aliphatic amines like piperidine, the reaction can often proceed readily without a catalyst.[7] However, for less reactive amines or to control the exothermicity of the reaction, catalysts are employed.[5]

The general mechanism can be visualized as follows:

Figure 1: General mechanism of the cyanoethylation of piperidine.

Experimental Protocol: Synthesis of 1-Piperidinepropanenitrile

This protocol describes a standard laboratory procedure for the synthesis of 1-piperidinepropanenitrile.

Materials:

-

Piperidine

-

Acrylonitrile

-

Inert solvent (e.g., ethanol, toluene)

-

Cooling bath (ice-water)

Procedure:

-

In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with piperidine.

-

An inert solvent may be added to help control the reaction temperature.

-

The flask is cooled in an ice-water bath to 0-5 °C.

-

Acrylonitrile is added dropwise from the dropping funnel to the cooled piperidine solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C, as the reaction is exothermic.[5]

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours to ensure complete reaction.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solvent and any unreacted starting materials are removed under reduced pressure.

-

The crude 1-piperidinepropanenitrile is then purified, typically by vacuum distillation.

Data Summary:

| Reactant | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Piperidine | 1 | Ethanol | 0-10 | 2-4 | >90 |

| Acrylonitrile | 1-1.2 |

Catalytic Approaches to Cyanoethylation

While the direct reaction is often efficient for piperidine, various catalysts can be employed to improve reaction rates, selectivity, and applicability to a wider range of amines.

-

Base Catalysis: Strongly basic catalysts such as hydroxides, alkoxides, and quaternary ammonium hydroxides are effective for many cyanoethylation reactions.[5] These catalysts function by deprotonating the nucleophile, increasing its nucleophilicity.

-

Acid Catalysis: In some cases, particularly with less basic amines, acidic catalysts can be used.[7] Acid catalysts are thought to operate by activating the cyano group of acrylonitrile.[7]

-

Transition Metal Catalysis: Various transition metal catalysts, including those based on yttrium, nickel, and copper, have been developed for cyanoethylation.[8] These catalysts can offer high selectivity and operate under mild conditions. For instance, yttrium nitrate has been shown to be a remarkable catalyst for the aza-Michael addition of amines to acrylonitrile at ambient temperature.[8]

Synthesis of 1-Piperidinepropanenitrile Derivatives

The core 1-piperidinepropanenitrile structure serves as a versatile platform for the synthesis of a diverse array of derivatives with significant pharmacological applications. These derivatives often feature substitutions on the piperidine ring or modifications of the propanenitrile side chain.

Synthesis of Substituted Piperidine Precursors

The synthesis of many complex 1-piperidinepropanenitrile derivatives begins with the construction of a substituted piperidine ring. A common strategy involves the Strecker synthesis, which can be used to introduce both an amino and a nitrile group to a piperidone precursor.[9]

Figure 2: Simplified workflow of the Strecker synthesis for preparing substituted piperidine precursors.

Elaboration of the Propanenitrile Side Chain

The nitrile group of 1-piperidinepropanenitrile is a key functional handle that can be transformed into various other functionalities.

-

Reduction to Amines: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens up avenues for further derivatization, such as amide or sulfonamide formation.

-

Hydrolysis to Carboxylic Acids: Hydrolysis of the nitrile group under acidic or basic conditions yields the corresponding carboxylic acid, 3-(1-piperidyl)propanoic acid. This carboxylic acid can then be coupled with various amines to form amides.

-

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form heterocyclic rings, such as tetrazoles, which are important pharmacophores.

Case Study: Synthesis of a Tofacitinib Intermediate

A prominent example of a complex 1-piperidinepropanenitrile derivative is found in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor. A key intermediate in its synthesis is (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile.[3] The synthesis of this molecule involves the coupling of a pre-functionalized piperidine derivative with a cyanoacetylating agent.[3]

Synthetic Workflow for a Tofacitinib Intermediate:

Figure 3: Key coupling step in the synthesis of a Tofacitinib intermediate.

This step highlights the importance of having a well-defined and chirally pure substituted piperidine core before the introduction of the propanenitrile moiety.

Characterization and Quality Control

The successful synthesis of 1-piperidinepropanenitrile and its derivatives relies on rigorous characterization and quality control at each step. Standard analytical techniques are employed to confirm the structure and purity of the synthesized compounds.

Analytical Techniques:

| Technique | Purpose | Key Observables |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | Chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals. |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for C≡N (nitrile), C-N (amine), and other functional groups. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns | Molecular ion peak corresponding to the calculated molecular weight.[10] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Retention time and peak area to determine the percentage purity. |

| Gas Chromatography (GC) | Purity assessment for volatile compounds | Retention time and peak area for purity determination. |

Applications in Drug Development

Derivatives of 1-piperidinepropanenitrile are pivotal in the development of new therapeutics across various disease areas. The piperidine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its ability to adopt specific conformations for optimal target binding.[1][2]

-

Immunosuppressants: As exemplified by Tofacitinib, these compounds are crucial in the development of drugs for autoimmune disorders.[4]

-

Antimicrobial Agents: Many piperidine derivatives exhibit potent activity against a range of bacterial and fungal strains.[1]

-

Central Nervous System (CNS) Agents: The piperidine nucleus is a common feature in drugs targeting the CNS, including analgesics and antipsychotics.[2]

The ability to synthesize a wide variety of 1-piperidinepropanenitrile derivatives allows for extensive structure-activity relationship (SAR) studies, which are essential for optimizing the potency, selectivity, and pharmacokinetic profile of drug candidates.

Conclusion

The synthesis of 1-piperidinepropanenitrile and its derivatives is a cornerstone of modern medicinal chemistry and drug development. The fundamental cyanoethylation reaction provides an efficient route to the core structure, while a vast array of synthetic methodologies allows for the creation of complex and highly functionalized derivatives. A thorough understanding of the underlying reaction mechanisms, coupled with rigorous analytical characterization, is paramount for the successful and reproducible synthesis of these valuable compounds. As the demand for novel therapeutics continues to grow, the importance of robust and versatile synthetic strategies for piperidine-based molecules will undoubtedly increase, solidifying their role as essential building blocks in the quest for new medicines.

References

-

Bruson, H. A. Cyanoethylation. Organic Reactions. [Link]

- Rajasekaran, A., et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.

-

Khan, A. T., et al. Yttrium nitrate promoted selective cyanoethylation of amines. ProQuest. [Link]

- Process for the preparation of (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amino)-ß-oxo-1-piperidinepropanenitrile and its salts.

-

Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. National Institutes of Health. [Link]

-

Cyanoethylation. Wikipedia. [Link]

- Cyanoethylation of aromatic amines.

-

1-Piperidinepropanenitrile. NIST WebBook. [Link]

-

Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. ResearchGate. [Link]

-

Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PubMed. [Link]

-

1-Piperidinepropanenitrile. US EPA. [Link]

-

1-Piperidinepropanenitrile CAS#1640971-60-3. Shandong WorldSun Biological Technology Co., Ltd.. [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

- Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h- pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Piperidine-based drug discovery. University of Arizona. [Link]

-

Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. National Institutes of Health. [Link]

-

Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. SAGE Journals. [Link]

-

An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]

-

Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. OUCI. [Link]

- Synthetic method of piperidine derivative.

-

Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. National Institutes of Health. [Link]

-

Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ResearchGate. [Link]

Sources

- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Yttrium nitrate promoted selective cyanoethylation of amines - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-Piperidinepropanenitrile [webbook.nist.gov]

Spectroscopic data of 1-Piperidinepropanenitrile (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Piperidinepropanenitrile

This document provides a comprehensive analysis of the spectroscopic data for 1-Piperidinepropanenitrile (CAS No: 3088-41-3), a key intermediate in pharmaceutical synthesis and a versatile building block in organic chemistry.[1] This guide is intended for researchers, scientists, and drug development professionals who rely on precise structural confirmation and purity assessment. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), focusing on not just the data itself, but the rationale behind the analytical techniques and interpretation.

Molecular Structure and Analytical Overview

1-Piperidinepropanenitrile possesses a saturated heterocyclic piperidine ring linked via a nitrogen atom to a three-carbon chain terminating in a nitrile group. This combination of an aliphatic amine and a nitrile functional group dictates its chemical properties and provides distinct signatures in various spectroscopic analyses. Accurate characterization is paramount for ensuring reaction success, defining impurity profiles, and meeting regulatory standards.

The following sections will detail the expected and observed data from ¹H NMR, ¹³C NMR, IR, and MS, providing both the "how-to" of data acquisition and the "why" of the analytical interpretation.

Caption: Molecular structure of 1-Piperidinepropanenitrile with labeling for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Expertise & Experience: The Choice of Solvent and Standard The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice for 1-Piperidinepropanenitrile due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm) because it is chemically inert, volatile, and its single sharp resonance rarely overlaps with analyte signals.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Piperidinepropanenitrile in ~0.6 mL of CDCl₃.

-

Standard Addition: Add a small drop of TMS as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Acquisition Parameters: Utilize a standard pulse program with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Data Interpretation and Analysis The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling. The spectrum of 1-Piperidinepropanenitrile is characterized by signals from the piperidine ring and the propanenitrile chain.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Justification |

| ~2.66 | Triplet | 2H | H-1' | Adjacent to a CH₂ group (H-2') and deshielded by the piperidine nitrogen. |

| ~2.50 | Triplet | 2H | H-2' | Adjacent to the nitrile group (deshielding) and the H-1' methylene group. |

| ~2.43 | Multiplet | 4H | H-α, H-α' | Protons on the carbons directly attached to the nitrogen are the most deshielded within the ring. |

| ~1.58 | Multiplet | 4H | H-β, H-β' | Protons on the carbons once removed from the nitrogen. |

| ~1.43 | Multiplet | 2H | H-γ | The single proton environment at the "top" of the piperidine ring, furthest from the nitrogen. |

Data sourced from ChemicalBook for 1-Piperidinepropionitrile in CDCl₃ at 400 MHz.[2]

¹³C NMR Spectroscopy

Expertise & Experience: Proton Decoupling Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This technique collapses all carbon-proton coupling, resulting in a spectrum where each unique carbon environment appears as a single sharp line. This simplifies the spectrum and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[3]

Trustworthiness: Data Availability As of early 2026, a verified, experimental ¹³C NMR spectrum for 1-Piperidinepropanenitrile is not readily available in major public spectral databases. Therefore, the following analysis is based on established chemical shift principles and predicted data. This approach provides a reliable estimation for structural verification but should be confirmed with experimental data when possible.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in ~0.6 mL of CDCl₃) due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) spectrometer.

-

Acquisition Parameters: Use a standard proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required.

Theoretical Data Interpretation and Analysis The structure of 1-Piperidinepropanenitrile contains 6 unique carbon environments, as the piperidine ring has a plane of symmetry.

| Assignment | Expected Chemical Shift (δ) ppm | Justification |

| C-3' (CN) | 118 - 122 | The nitrile carbon is characteristically found in this region. |

| C-α, C-α' | 53 - 56 | Aliphatic carbons directly attached to a nitrogen atom. |

| C-1' | 51 - 54 | Aliphatic carbon adjacent to nitrogen. |

| C-β, C-β' | 25 - 28 | Aliphatic carbons in the middle of the piperidine ring. |

| C-γ | 23 - 26 | Aliphatic carbon furthest from the nitrogen in the ring. |

| C-2' | 15 - 18 | Aliphatic carbon shielded by its position between two other carbons and further from the nitrogen. |

Expected shifts are based on general ¹³C NMR chemical shift tables and data from similar aliphatic amines and nitriles.[4][5]

Infrared (IR) Spectroscopy

Expertise & Experience: The Power of Functional Group Identification IR spectroscopy is an exceptionally rapid and effective technique for identifying the presence of key functional groups. For 1-Piperidinepropanenitrile, the most critical absorption will be the C≡N stretch of the nitrile group, which is a sharp and intense band in a relatively uncluttered region of the spectrum.

Experimental Protocol: FTIR-ATR Acquisition Attenuated Total Reflectance (ATR) is often preferred for liquid samples due to its simplicity and lack of sample preparation.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a single drop of neat 1-Piperidinepropanenitrile liquid directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background, generating the final absorbance or transmittance spectrum.

Data Interpretation and Analysis The IR spectrum is dominated by absorptions from C-H, C-N, and C≡N bonds. The data presented is from the NIST Chemistry WebBook.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 2930 - 2800 | Strong | C-H (aliphatic) | Stretching |

| 2245 | Strong, Sharp | C≡N (nitrile) | Stretching |

| 1450 | Medium | CH₂ | Scissoring (Bending) |

| 1110 | Medium | C-N (aliphatic amine) | Stretching |

The presence of a strong, sharp peak around 2245 cm⁻¹ is definitive proof of the nitrile functional group. The strong bands below 3000 cm⁻¹ confirm the aliphatic C-H framework.

Mass Spectrometry (MS)

Expertise & Experience: Choosing the Right Ionization Method For a relatively small and volatile molecule like 1-Piperidinepropanenitrile, Electron Ionization (EI) is the classic and most appropriate method.[6] EI is a "hard" ionization technique that imparts significant energy to the molecule, causing predictable fragmentation. This fragmentation pattern serves as a molecular fingerprint, providing both molecular weight and structural information.

Caption: Generalized workflow for Electron Ionization Mass Spectrometry.

Experimental Protocol: GC-MS with EI Source

-

Sample Preparation: Prepare a dilute solution of 1-Piperidinepropanenitrile in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to the mass spectrometer. The GC will separate the analyte from the solvent and any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the EI source where it is bombarded with 70 eV electrons.

-

Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole) and separated based on their mass-to-charge (m/z) ratio.

Data Interpretation and Analysis The mass spectrum provides the molecular weight from the molecular ion peak (M⁺•) and structural clues from the fragmentation pattern. The most abundant peak is assigned a relative intensity of 100%. The data presented is from the NIST Chemistry WebBook.[3]

| m/z (Mass/Charge) | Relative Intensity (%) | Assignment | Proposed Structure of Fragment |

| 138 | ~20 | [M]⁺• | Molecular Ion (C₈H₁₄N₂)⁺• |

| 98 | 100 | [M - C₂H₂N]⁺ | Piperidinemethyl cation, loss of vinyl cyanide via alpha-cleavage |

| 84 | ~15 | [C₅H₁₀N]⁺ | Piperidine ring fragment |

| 55 | ~30 | [C₄H₇]⁺ | Butenyl cation fragment from ring opening |

The base peak at m/z 98 is characteristic of the alpha-cleavage common in aliphatic amines. The bond between the nitrogen and the propanenitrile chain breaks, with the charge being retained by the more stable piperidinemethyl fragment. The molecular ion peak at m/z 138 confirms the molecular weight of the compound (138.21 g/mol ).[3]

References

-

National Institute of Standards and Technology (NIST). (n.d.). 1-Piperidinepropanenitrile. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 12, 2026, from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved January 12, 2026, from [Link]

-

Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved January 12, 2026, from [Link]

-

Chem.ucla.edu. (n.d.). Sample preparation for FT-IR. Retrieved January 12, 2026, from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved January 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Piperidinepropionitrile(3088-41-3) 1H NMR spectrum [chemicalbook.com]

- 3. 1-Piperidinepropanenitrile [webbook.nist.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

Chemical reactivity and stability of 1-Piperidinepropanenitrile

An In-depth Technical Guide to the Chemical Reactivity and Stability of 1-Piperidinepropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperidinepropanenitrile is a bifunctional organic molecule featuring a saturated piperidine ring and a nitrile functional group. This unique combination of a cyclic tertiary amine and a reactive nitrile makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structure serves as a versatile scaffold for the introduction of diverse chemical functionalities, enabling the construction of more complex molecules with potential therapeutic applications. A notable example of its use is as a key building block in the synthesis of tofacitinib, an immunosuppressant drug.[1] This guide provides a comprehensive overview of the chemical reactivity, stability, and handling of 1-Piperidinepropanenitrile, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties of 1-Piperidinepropanenitrile and Related Compounds

A clear understanding of the physicochemical properties of a compound is fundamental to its application in synthesis. The properties of nitriles, in general, are influenced by the strong polarity of the cyano group.[2][3]

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂ | General Chemical Knowledge |

| Molecular Weight | 138.21 g/mol | General Chemical Knowledge |

| Boiling Point | ~116-118 °C (for butanenitrile) | [4] |

| Solubility in Water | Soluble, with solubility decreasing as chain length increases.[3][4] | [3][4] |

| Appearance | Typically a colorless liquid at room temperature. | [2] |

Chemical Reactivity

The reactivity of 1-Piperidinepropanenitrile is dictated by its two primary functional groups: the piperidine nitrogen and the nitrile group.

Reactions of the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is highly polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack.[5]

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions.[4][5] Harsh conditions, such as heating with a strong acid or base, are often required.[5]

-

Acidic Hydrolysis: Heating 1-Piperidinepropanenitrile with a dilute acid like hydrochloric acid will yield 3-(piperidin-1-yl)propanoic acid and an ammonium salt.[4]

-

Alkaline Hydrolysis: Refluxing with an aqueous alkali solution, such as sodium hydroxide, will initially produce the sodium salt of the carboxylic acid and ammonia gas. Subsequent acidification will yield the free carboxylic acid.

The nitrile group can be reduced to a primary amine, 1-piperidinepropanamine, using powerful reducing agents.[5]

-

Lithium Aluminum Hydride (LiAlH₄): This is a common and effective reagent for the reduction of nitriles to primary amines.[5] The reaction is typically carried out in an anhydrous ether solvent.

-

Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel can also be used to reduce nitriles to primary amines.[4] This method often requires elevated temperature and pressure.[4]

Reactions of the Piperidine Nitrogen

The nitrogen atom in the piperidine ring is a nucleophilic and basic center.

The piperidine nitrogen can be readily alkylated with alkyl halides.[6] The reaction proceeds via nucleophilic substitution, where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. The use of a base such as potassium carbonate can be employed to neutralize the hydrohalic acid formed during the reaction.[6]

Stability and Storage

Proper storage and handling are crucial for maintaining the integrity of 1-Piperidinepropanenitrile and ensuring laboratory safety.

| Parameter | Recommendation | Source |

| Thermal Stability | Stable under normal temperatures and pressures. Avoid excessive heat. | General Chemical Knowledge |

| Incompatible Materials | Strong oxidizing agents, strong acids. | [7] |

| Storage Conditions | Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from heat and sources of ignition.[8] | [7][8] |

| Hazardous Decomposition | Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[9] | [9] |

Synthesis of 1-Piperidinepropanenitrile

A common and efficient method for the synthesis of 1-Piperidinepropanenitrile is the Michael addition of piperidine to acrylonitrile. This reaction is typically carried out at room temperature, sometimes with gentle heating, and often without the need for a catalyst.

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on specific experimental goals and laboratory conditions.

Protocol 1: Reduction of 1-Piperidinepropanenitrile to 1-Piperidinepropanamine with LiAlH₄

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether.

-

Addition: A solution of 1-Piperidinepropanenitrile (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC or GC).

-

Quenching: The reaction is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Workup: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude 1-piperidinepropanamine can be purified by distillation under reduced pressure.

Safety Precautions

As with any chemical, proper safety precautions must be observed when handling 1-Piperidinepropanenitrile. Information from safety data sheets for piperidine and other nitriles should be considered.[8][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[7] Avoid contact with skin and eyes.[8] Do not breathe vapors.[8]

-

Fire Safety: Keep away from heat, sparks, and open flames.[8]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.[10]

-

In case of eye contact: Rinse cautiously with water for several minutes.[8][10]

-

If inhaled: Move person into fresh air.[10]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[11]

-

In all cases of exposure, seek immediate medical attention.[8][10]

-

Conclusion

1-Piperidinepropanenitrile is a versatile chemical intermediate with a rich and predictable reactivity profile. Its stability under standard conditions, coupled with the distinct reactivity of its piperidine and nitrile functionalities, makes it an important tool for the synthesis of complex nitrogen-containing molecules. A thorough understanding of its chemical properties, handling requirements, and reaction pathways is essential for its safe and effective application in the laboratory and in the development of novel pharmaceuticals.

References

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. studylib.net [studylib.net]

- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. chemos.de [chemos.de]

- 9. carlroth.com [carlroth.com]

- 10. capotchem.com [capotchem.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. CAS 5562-21-0: 1-Methyl-2-piperidinepropanenitrile [cymitquimica.com]

- 20. 1-Piperidinepropanenitrile, 4-methyl-β-oxo-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-, (3R,4R)- CAS#: 1527525-58-1 [amp.chemicalbook.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Nitrile - Wikipedia [en.wikipedia.org]

- 23. 1-Piperidinepropanenitrile, 4-methyl-β-oxo-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-, (3R,4R)- | 1527525-58-1 [amp.chemicalbook.com]

- 24. 1-Piperidinepropanenitrile, 4-methyl-β-oxo-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-, (3R,4R)- | 1527525-58-1 [amp.chemicalbook.com]

- 25. worldsunchem.com [worldsunchem.com]

- 26. pharmaffiliates.com [pharmaffiliates.com]

- 27. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 28. 1-Piperidinepropanenitrile, 4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-, (3R,4S)-rel- | 2734856-31-4 [chemicalbook.com]

- 29. CAS Common Chemistry [commonchemistry.cas.org]

- 30. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Preparation method of tofacitinib hydrolysis impurity - Eureka | Patsnap [eureka.patsnap.com]

- 32. mdpi.com [mdpi.com]

- 33. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Solubility of 1-Piperidinepropanenitrile in common organic solvents

An In-Depth Technical Guide to the Solubility of 1-Piperidinepropanenitrile in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Piperidinepropanenitrile (CAS No. 3088-41-3). In the absence of extensive, publicly available quantitative data, this document establishes a robust, predicted solubility profile based on first principles of chemical theory, analysis of the molecule's structural components, and data from analogous compounds. This guide is intended for researchers, chemists, and drug development professionals, offering a predictive framework for solvent selection, formulation, and reaction chemistry. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of its solubility is provided to empower researchers to generate precise data.

Introduction: Understanding 1-Piperidinepropanenitrile

1-Piperidinepropanenitrile, also known by its IUPAC name 3-(Piperidin-1-yl)propanenitrile, is a bifunctional organic molecule featuring a saturated heterocyclic tertiary amine (piperidine) and a polar nitrile group.[1][2][3] Its molecular structure dictates its physicochemical properties and, consequently, its behavior in various solvent systems. A thorough understanding of its solubility is critical for a range of applications, from designing reaction conditions and purification schemes to developing stable pharmaceutical formulations.

Key Physicochemical Properties:

-

CAS Number: 3088-41-3[2]

-

Molecular Formula: C₈H₁₄N₂[2]

-

Molecular Weight: 138.21 g/mol [1]

-

Structure: A piperidine ring connected via its nitrogen atom to a three-carbon chain terminating in a nitrile group (-C≡N).

The molecule possesses both polar and nonpolar characteristics. The tertiary amine nitrogen and the nitrile group introduce polarity and sites for hydrogen bond acceptance. The piperidine ring and the propylene bridge contribute to its nonpolar, lipophilic character. This amphiphilic nature suggests a versatile solubility profile.

Theoretical Framework: The Science of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. The key interactions governing the solubility of 1-Piperidinepropanenitrile are:

-

Dipole-Dipole Interactions: The highly polar nitrile group (−C≡N) creates a strong molecular dipole, promoting solubility in polar aprotic solvents (e.g., Acetone, DMSO).[5][6]

-

Hydrogen Bonding: While the molecule lacks a hydrogen bond donor, the lone pair of electrons on the tertiary amine nitrogen and the nitrogen of the nitrile group can act as hydrogen bond acceptors.[5] This is crucial for its solubility in polar protic solvents like water and alcohols.

-

Van der Waals Forces (London Dispersion Forces): The aliphatic piperidine ring and the propylene chain contribute to nonpolar character, allowing for favorable interactions with nonpolar and aromatic solvents (e.g., Hexane, Toluene).

The overall solubility in a given solvent is a balance of the energy required to break solute-solute and solvent-solvent interactions versus the energy released from forming new solute-solvent interactions.

Predicted Solubility Profile

Direct quantitative solubility data for 1-Piperidinepropanenitrile is not widely published. Therefore, this profile is expertly inferred from its molecular structure and the known solubility of its constituent functional groups and parent heterocycle, piperidine. Piperidine itself is miscible with water and soluble in most common organic solvents, but shows limited solubility in highly nonpolar alkanes like hexane.[7][8] 1-Piperidinepropanenitrile, being a larger and more lipophilic derivative, is expected to exhibit slightly reduced aqueous solubility but retain high solubility in a broad range of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water | Moderate to Low | The molecule can accept hydrogen bonds, but the increased nonpolar surface area compared to piperidine will limit miscibility. Solubility is expected to decrease as the alkyl chain length of alcohol solvents increases.[5][7] |

| Methanol, Ethanol | High to Miscible | The alkyl portion of the alcohols has favorable interactions with the piperidine ring, while the hydroxyl group can hydrogen bond with the molecule's nitrogen atoms. | |

| Polar Aprotic | DMSO, Acetonitrile, THF, Acetone | High | Strong dipole-dipole interactions between the solvent and the polar nitrile and amine groups are expected to dominate, leading to high solubility.[4] |

| Halogenated | Dichloromethane, Chloroform | High | These solvents have a moderate polarity and are effective at solvating molecules with both polar and nonpolar regions. High miscibility is predicted.[7] |

| Aromatic | Toluene, Benzene | Moderate to High | The nonpolar aliphatic structure of the piperidine ring and propylene linker suggests favorable compatibility with aromatic ring systems through Van der Waals forces.[4] |

| Nonpolar | Hexane, Heptane | Low to Moderate | While piperidine has limited solubility, the larger, more lipophilic nature of 1-Piperidinepropanenitrile may slightly improve interactions with nonpolar alkanes. However, solubility is still expected to be limited.[7] |

Experimental Determination of Solubility

To obtain precise, quantitative data, an experimental approach is necessary. The isothermal equilibrium shake-flask method is a reliable and widely adopted standard.[4]

Required Materials and Equipment

-

1-Piperidinepropanenitrile (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (±0.1 mg)

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or ¹H NMR)

Step-by-Step Protocol

-

Preparation: Add an excess amount of 1-Piperidinepropanenitrile to a series of vials. The key is to ensure undissolved solute remains at equilibrium.

-